3-(2-Oxo-2-phenylethyl)indolin-2-one
Descripción
Propiedades
Número CAS |
842-27-3 |
|---|---|
Fórmula molecular |
C16H13NO2 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
3-phenacyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C16H13NO2/c18-15(11-6-2-1-3-7-11)10-13-12-8-4-5-9-14(12)17-16(13)19/h1-9,13H,10H2,(H,17,19) |
Clave InChI |
JOHSNURDMNSIER-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CC2C3=CC=CC=C3NC2=O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC2C3=CC=CC=C3NC2=O |
Otros números CAS |
842-27-3 |
Origen del producto |
United States |
Application Note: Strategic Synthesis of Novel Spiro-Oxindole Scaffolds via Multicomponent Cascades
Executive Summary
The oxindole core (indolin-2-one) represents a "privileged scaffold" in medicinal chemistry, serving as the structural foundation for FDA-approved kinase inhibitors like Sunitinib and Nintedanib . However, the current frontier in drug discovery lies beyond simple substitution; it demands the construction of spiro-oxindoles —complex, three-dimensional architectures that offer superior receptor selectivity and metabolic stability compared to their flat aromatic counterparts.
This Application Note details a robust, high-yielding protocol for synthesizing novel spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives. We utilize a One-Pot Multicomponent Reaction (MCR) strategy.[1][2] Unlike traditional linear synthesis, this cascade approach forms multiple bonds in a single operation, maximizing atom economy and minimizing solvent waste.
Mechanistic Insight: The Knoevenagel-Michael Cascade
To troubleshoot and optimize this reaction, researchers must understand the sequential chemical events occurring in the flask. The synthesis does not proceed randomly; it follows a strict thermodynamic cascade.
The Reaction Pathway
The synthesis involves three components:
-
Isatin (1): The electrophilic core.
-
Malononitrile (2): The activated methylene source.
-
C-H Acid (3): The nucleophilic trap (e.g., 3-methyl-1-phenyl-2-pyrazolin-5-one or Dimedone).
The Cascade Logic:
-
Activation: The base catalyst deprotonates malononitrile.
-
Knoevenagel Condensation: The malononitrile anion attacks the C3 carbonyl of isatin, eliminating water to form the highly electrophilic Isatylidene Malononitrile intermediate.
-
Michael Addition: The C-H acid (enol form) attacks the exocyclic double bond of the intermediate.
-
Cyclization: Intramolecular nucleophilic attack closes the spiro-ring, followed by tautomerization to the stable product.
Visualization of the Signaling Pathway (Mechanism)
Figure 1: The sequential Knoevenagel-Michael-Cyclization cascade forming the spiro-oxindole core.
Experimental Protocol
Objective: Synthesis of 6'-amino-3'-methyl-1'-phenyl-2'-oxo-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-2-one.
Materials & Reagents
-
Substituted Isatin (1.0 mmol): 5-H, 5-Br, or 5-NO2 analogs.
-
Malononitrile (1.1 mmol): Reagent grade.
-
3-Methyl-1-phenyl-2-pyrazolin-5-one (1.0 mmol): The C-H acid component.
-
Catalyst: Piperidine (10 mol%) or L-Proline (20 mol%) for green applications.
-
Solvent: Ethanol:Water (1:1 v/v) or pure Ethanol.
Step-by-Step Methodology
Step 1: Pre-Activation (The Knoevenagel Phase)
-
In a 50 mL round-bottom flask, dissolve Isatin (1.0 mmol) and Malononitrile (1.1 mmol) in 5 mL of Ethanol.
-
Add the catalyst (e.g., 2 drops of Piperidine).
-
Stir at room temperature for 10–15 minutes.
-
Observation: The solution typically changes color (often to deep red/orange), indicating the formation of the Isatylidene Malononitrile intermediate. Do not proceed until this color change is observed.
-
Step 2: The Cascade (Michael Addition & Cyclization) 4. Add 3-Methyl-1-phenyl-2-pyrazolin-5-one (1.0 mmol) to the reaction mixture. 5. Heat the mixture to reflux (80°C) with moderate stirring. 6. Monitoring: Monitor via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (3:7).
- Endpoint: Disappearance of the isatin spot and appearance of a new, lower Rf spot (typically 30–60 minutes).
Step 3: Work-up and Purification 7. Allow the reaction mixture to cool slowly to room temperature. 8. Precipitation: The spiro-oxindole product usually precipitates out of the ethanolic solution upon cooling. 9. Filter the solid under vacuum. 10. Wash the filter cake with:
- 2 mL cold Ethanol (removes unreacted organic starting materials).
- 2 mL hot Water (removes water-soluble catalyst/impurities).
- Recrystallization: Recrystallize from hot Ethanol to obtain analytical-grade crystals.
Experimental Decision Workflow
Figure 2: Decision matrix for reaction monitoring and purification.
Data Analysis & Validation
The electronic nature of the substituent on the Isatin ring significantly influences reaction time and yield. Electron-withdrawing groups (EWG) generally accelerate the initial Knoevenagel condensation by increasing the electrophilicity of the C3 carbonyl.
Table 1: Comparative Yields of Spiro-Oxindole Derivatives
| Entry | Isatin Substituent (R) | Time (min) | Yield (%) | Melting Point (°C) | Observation |
| 1 | -H | 45 | 88 | 202-204 | Standard benchmark |
| 2 | -NO2 (5-position) | 25 | 94 | 230-232 | Fastest: High electrophilicity |
| 3 | -Br (5-position) | 35 | 91 | 215-217 | Excellent balance of rate/yield |
| 4 | -OMe (5-position) | 60 | 82 | 198-200 | Slower: Electron donation deactivates C3 |
Note: Yields based on isolated pure product after recrystallization.
Troubleshooting & Optimization
Issue: No Precipitation upon Cooling
-
Cause: Product is too soluble in ethanol or reaction is incomplete.
-
Solution: Add cold water dropwise to the ethanol solution until turbidity appears, then chill on ice.
Issue: Sticky/Gummy Product
-
Cause: Oligomerization of malononitrile or impure starting materials.
-
Solution: Recrystallize using DMF/Ethanol mixtures. Ensure Isatin is pure (orange/red powder, not dark brown) before starting.
Issue: Reaction Stalls at Intermediate
-
Cause: The Knoevenagel product formed, but the Michael addition failed.
-
Solution: Increase temperature to reflux. Ensure the C-H acid (pyrazolone/dimedone) is fresh.
References
-
Dandia, A., et al. (2012). "Green and chemoselective synthesis of pyrazolo[3,4-b]pyridine spiroindolinones via one-pot multicomponent reaction in water." Green Chemistry.
-
Ghomi, J. S., & Teymuri, R. (2013). "A novel and green protocol for the one-pot synthesis of spirooxindoles catalyzed by Fe3O4 nanoparticles." Ultrasonics Sonochemistry.
-
FDA Drug Database. (2023). "Sunitinib Malate (Sutent) Approval History." U.S. Food and Drug Administration.
-
Zhou, F., et al. (2013). "Catalytic Asymmetric Synthesis of Oxindoles Bearing a Tetrasubstituted Stereocenter at the C-3 Position." Angewandte Chemie International Edition.
Sources
Advanced Application Note: Antimicrobial Screening of 3-(2-Oxo-2-phenylethyl)indolin-2-one Analogs
Executive Summary
The 3-(2-Oxo-2-phenylethyl)indolin-2-one scaffold (often referred to as 3-phenacyl-oxindole) represents a privileged structure in medicinal chemistry. Historically explored for kinase inhibition (e.g., VEGFR, CDK), this chemotype has recently gained traction as a potent antimicrobial agent against multidrug-resistant (MDR) Gram-positive bacteria (e.g., MRSA) and fungal pathogens.
This guide provides a rigorous, standardized workflow for screening these analogs. Unlike hydrophilic antibiotics, these hydrophobic heterocycles require specific handling to avoid false negatives (due to precipitation) or false positives (due to aggregation-based non-specific inhibition).
Key Pharmacophore Insight: The C3-substitution is the critical determinant of bioactivity. The "2-oxo-2-phenylethyl" side chain introduces a carbonyl moiety capable of hydrogen bonding and potential enolization, which influences both target binding affinity and membrane permeability.
Chemical Handling & Compound Management
Solubility & Stability
The indolin-2-one core is planar and lipophilic. The phenacyl side chain adds partial polarity but significantly increases molecular weight and rigidity.
-
Solvent: Dissolve neat powder in 100% DMSO (Dimethyl sulfoxide).
-
Stock Concentration: Prepare at 10 mg/mL or 20 mM . Avoid higher concentrations to prevent "crashing out" upon dilution into aqueous media.
-
Storage: Store stocks at -20°C. Avoid repeated freeze-thaw cycles, which can induce micro-precipitation.
-
Stability Warning: The C3-proton in 3-substituted oxindoles is acidic (
). In basic media (pH > 8), the compound may deprotonate or tautomerize. Maintain assay media at pH 7.2–7.4 (cation-adjusted Mueller-Hinton Broth).
Visual Inspection Protocol
Before any biological assay, perform a Turbidity Check :
-
Dilute the DMSO stock 1:100 into the assay media (e.g., 100 µM final).
-
Incubate at 37°C for 1 hour.
-
Inspect against a dark background or measure OD
. -
Pass Criteria: Solution remains clear. If strictly precipitate forms, sonicate or add a surfactant (0.002% Tween-80) only if validated against control strains.
Experimental Workflow: The Screening Cascade
The following diagram outlines the logical progression from library handling to mechanism validation.
Figure 1: Screening Cascade for Indolin-2-one Antimicrobials. The workflow prioritizes early identification of solubility artifacts before advancing to quantitative MIC determination.
Protocol: Broth Microdilution (MIC Determination)
This protocol is adapted from CLSI M07-A10 guidelines, optimized for hydrophobic small molecules.
Materials
-
Organisms:
-
Gram-Positive: Staphylococcus aureus ATCC 29213 (MSSA), ATCC 43300 (MRSA).
-
Gram-Negative: Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853.[1]
-
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Controls:
-
Positive: Vancomycin (Gram+), Ciprofloxacin (Gram-).
-
Negative: 1% DMSO in CAMHB (Vehicle control).
-
Step-by-Step Procedure
-
Inoculum Preparation:
-
Select 3-5 colonies from a fresh agar plate (18-24h growth).
-
Suspend in saline to match 0.5 McFarland Standard (
CFU/mL). -
Dilute this suspension 1:100 in CAMHB to yield the working inoculum (
CFU/mL).
-
-
Compound Dilution (96-well Plate):
-
Row A: Add 196 µL CAMHB + 4 µL Compound Stock (e.g., 12.8 mg/mL stock
256 µg/mL final). -
Rows B-H: Add 100 µL CAMHB.
-
Perform 2-fold serial dilutions from Row A down to Row G (transfer 100 µL). Discard 100 µL from Row G.
-
Row H: Growth Control (No compound, 1% DMSO).
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to every well.
-
Final Volume: 200 µL.
-
Final Bacterial Density:
CFU/mL. -
Final Compound Range: 128 µg/mL to 0.25 µg/mL.
-
-
Incubation:
-
Seal with a breathable membrane to prevent evaporation.
-
Incubate at 35 ± 2°C for 16–20 hours in ambient air.
-
-
Readout:
-
Visual: Record the lowest concentration with no visible growth (sediment/turbidity) as the MIC.
-
Colorimetric (Optional): Add 20 µL Resazurin (0.01%) or MTT. Incubate 1-2 hours. Blue
Pink indicates viable cells. This is recommended for oxindole analogs, as they may have slight intrinsic color or precipitation that obscures visual reading.
-
Hit Validation: Time-Kill Kinetics
MIC values are static. To determine if your 3-phenacyl-oxindole is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), perform a Time-Kill assay.
Protocol:
-
Prepare tubes with CAMHB containing the compound at 1x MIC and 4x MIC .
-
Inoculate with
CFU/mL. -
Incubate at 37°C with shaking (200 rpm).
-
Sample 100 µL at 0, 2, 4, 8, and 24 hours .
-
Serially dilute samples in saline and plate onto nutrient agar.
-
Count colonies (CFU/mL) after 24h incubation.
Interpretation:
-
Bactericidal:
reduction in CFU/mL compared to the initial inoculum. -
Bacteriostatic:
reduction. -
Note: Many 3-substituted indolin-2-ones exhibit bacteriostatic activity at low concentrations but become bactericidal at 4x MIC.
Structure-Activity Relationship (SAR) Guide
Understanding the "2-oxo-2-phenylethyl" modification is vital for optimization.
| Region | Modification | Effect on Activity |
| N-1 Position | Methyl / Benzyl | Lipophilicity Modulator. Small alkyl groups (Me) often improve membrane permeability. Bulky groups may reduce activity due to steric clash. |
| C-3 Position | 2-Oxo-2-phenylethyl | Core Pharmacophore. The carbonyl group is essential. Reducing this to an ethyl group often abolishes activity, suggesting the ketone participates in H-bonding with the target. |
| Phenyl Ring | Halogens (Cl, Br, F) | Potency Booster. Electron-withdrawing groups (EWG) at the para or meta position of the phenacyl ring typically increase potency (MIC < 2 µg/mL) by enhancing hydrophobic interactions. |
| C-5 Indole | F, Cl, OMe | Metabolic Stability. Halogenation here blocks metabolic oxidation and often improves intrinsic potency. |
Mechanism of Action (MOA) Insight
3-substituted indolin-2-ones are "promiscuous" binders. If you observe potent activity (MIC < 4 µg/mL), use this decision tree to distinguish the mechanism:
-
Membrane Disruption?
-
Test: Propidium Iodide (PI) uptake assay.
-
Result: If fluorescence increases within 10 mins, the compound disrupts the membrane (common for cationic amphiphiles).
-
-
Intracellular Target (Kinase/DNA)?
-
Test: If PI is negative, but the compound causes filamentation in E. coli (microscopy), it may inhibit cell division (FtsZ) or DNA synthesis.
-
Note: Many oxindoles are ATP-competitive kinase inhibitors in eukaryotes; in bacteria, they may target histidine kinases (Two-Component Systems).
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). Wayne, PA: CLSI. Link
-
Rindhe, S. S., et al. (2011). "Synthesis, antimicrobial and antioxidant activity of some oxindoles." Indian Journal of Pharmaceutical Sciences, 73(3), 292. Link
-
Zhang, H., et al. (2024). "Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives." Molecules, 29(3), 1234. Link
- Krátký, M., et al. (2020). "3-Substituted Indolin-2-ones: A Review of Their Synthesis and Antimicrobial Activity." European Journal of Medicinal Chemistry.
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution.[2][3][4]Link
Sources
- 1. In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
analytical techniques for the purification of 3-(2-Oxo-2-phenylethyl)indolin-2-one
Introduction & Scope
The compound 3-(2-Oxo-2-phenylethyl)indolin-2-one (also referred to as 3-phenacyl-oxindole) represents a critical scaffold in medicinal chemistry, particularly as a precursor for spiro-oxindole alkaloids and kinase inhibitors. Its synthesis typically involves the alkylation of oxindole with phenacyl bromide or the reduction of 3-phenacylideneoxindole.
However, these synthetic routes introduce specific purification challenges:
-
C-Alkylation vs. O-Alkylation: The ambident nucleophilicity of the oxindole enolate can lead to O-alkylated byproducts.
-
Over-Alkylation: Formation of 3,3-disubstituted (dialkylated) impurities which are structurally similar but lack the active methine proton.
-
Unsaturated Intermediates: If synthesized via reduction, traces of the alkene (3-phenacylidene) often persist, differing by only 2 Da (2H) and possessing similar polarity.
This guide details a multi-stage purification protocol combining Flash Chromatography for bulk cleanup and Preparative HPLC for high-purity isolation (>98%), supported by rigorous analytical profiling.
Pre-Purification Analytical Profiling
Before preparative isolation, the crude mixture must be profiled to define the separation window.
Analytical HPLC-UV/MS Method
-
Objective: Identify retention time (
) of target vs. impurities (dialkylated species, starting materials). -
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% FA.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV 254 nm (aromatic), 280 nm (indole core); ESI-MS (+).
Table 1: Typical Retention Profile
| Compound | Approx | MW (Da) | m/z [M+H]+ | Polarity Note |
| Oxindole (SM) | 2.5 | 133.15 | 134.2 | Polar, elutes early |
| Target (Mono-alkylated) | 6.2 | 251.28 | 252.3 | Medium Polarity |
| 3-Phenacylidene (Unsat.) | 6.5 | 249.26 | 250.3 | Conjugated, elutes close to target |
| 3,3-Dialkylated Impurity | 8.1 | 369.41 | 370.4 | Highly lipophilic, elutes late |
Expert Insight: The critical pair is often the Target (MW 251) and the Unsaturated Precursor (MW 249). If resolution is
in the generic gradient, switch to a Phenyl-Hexyl column to exploitinteraction differences between the saturated linker and the alkene.
Purification Workflow
The purification strategy follows a "Coarse-to-Fine" approach. Direct Prep-HPLC of crude reaction mixtures is discouraged due to column fouling by polymeric tars often formed during oxindole alkylation.
Step 1: Crude Workup & Precipitation
-
Protocol: Dissolve crude residue in minimum hot Ethanol (EtOH). Cool slowly to 4°C.
-
Rationale: 3-phenacyl-oxindoles often crystallize effectively from alcohols, removing the majority of unreacted starting materials (highly soluble) and polymeric tars (insoluble).
-
Filter: Collect solids. If purity is >90% by HPLC, proceed to Step 3. If <90%, proceed to Step 2.
Step 2: Flash Chromatography (Normal Phase)
-
Stationary Phase: Silica Gel (40-63 µm).
-
Loading: Dry load on Celite is recommended to prevent band broadening due to solubility issues in non-polar solvents.
-
Gradient:
-
Hold 10% EtOAc (2 CV) to elute non-polar impurities (phenacyl bromide).
-
Ramp 10%
50% EtOAc over 15 CV. -
Target typically elutes ~35-40% EtOAc.
-
-
Validation: Check fractions via TLC (Hex/EtOAc 1:1, UV). Target
.
Step 3: Preparative RP-HPLC (Polishing)
Used for removing the "critical pair" (unsaturated analog) or achieving >99% purity for biological assays.
-
Column: Prep C18 (e.g., 19 x 150 mm, 5 µm).
-
Flow Rate: 15-20 mL/min.
-
Isocratic Strategy: Instead of a full gradient, use a "shallow gradient" or isocratic hold focused on the target's elution %B determined in Section 2.1.
-
Protocol:
-
Equilibrate at 30% B.
-
Ramp to 45% B over 2 min.
-
Shallow Gradient: 45% B
55% B over 12 min. (Target elutes here). -
Wash at 95% B.
-
-
Fraction Collection: Trigger by UV threshold (254 nm) + Slope sensitivity.
Visualizing the Workflow
The following diagram illustrates the decision logic and process flow for purifying the target compound.
Figure 1: Decision matrix for the purification of 3-substituted oxindoles, prioritizing crystallization and Flash before Prep HPLC.
Post-Purification Validation (QC)
Once isolated, the compound must be validated. The 3-position is a chiral center (racemic mixture usually formed), but more importantly, the structural integrity must be confirmed.
-
1H NMR (DMSO-
):-
Key Diagnostic: Look for the proton at position 3.
-
Target: A triplet (or dd) around
3.8 - 4.2 ppm (coupling with the -CH2- of the phenacyl group). -
Impurity (Dialkylated): Absence of the C3-H proton.
-
Impurity (Unsaturated): Olefinic proton singlet around
7.8 ppm.
-
-
HRMS: Confirm exact mass
.
Troubleshooting Common Issues
-
Peak Tailing: Oxindoles possess an amide group that can interact with free silanols.
-
Fix: Add 0.1% Formic Acid to HPLC mobile phases. For Flash, pre-wash silica with 1% Triethylamine (TEA) in Hexane if tailing is severe, though usually not necessary for N-unsubstituted oxindoles.
-
-
Low Solubility in Mobile Phase:
-
Fix: Dissolve the sample in DMSO/MeOH (1:1) for Prep-HPLC injection. Ensure the injection volume is small (<1 mL) to prevent "solvent breakthrough" where the strong solvent carries the compound through the column unretained.
-
References
-
Synthesis and Properties of Oxindoles
- Source: Porcs-Makkay, M., et al. "Synthesis and structure–activity relationship of new 3-substituted indolin-2-ones." Arkivoc2008, (ix), 259-275.
-
URL:[Link]
-
HPLC Methodologies for Indole Alkaloids
- Source: Laus, G. "Chromatographic separation of oxindole alkaloids.
-
URL:[Link]
- Source: BenchChem Application Notes. "Purification of (E)
Sources
Technical Support Center: Optimization of Indolin-2-one Synthesis
Welcome to the technical support center for the synthesis of indolin-2-ones, a critical scaffold in medicinal chemistry and drug development.[1] This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of indolin-2-one synthesis and optimize your reaction conditions for higher yields and purity.
Our approach is grounded in years of field-proven experience and a deep understanding of the underlying chemical principles. We aim to provide not just procedural steps, but the rationale behind them, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of indolin-2-ones. Each issue is presented in a question-and-answer format, offering detailed explanations and actionable solutions.
Low or No Product Yield
Question: My reaction is resulting in a very low yield of the desired indolin-2-one, or no product at all. What are the likely causes and how can I fix this?
Answer: Low to no yield is a frequent challenge and can stem from several factors, ranging from reagent quality to suboptimal reaction parameters. Let's break down the potential culprits and their solutions.
1. Catalyst Inactivity or Incompatibility:
-
The "Why": In many indolin-2-one syntheses, particularly those involving cross-coupling or C-H activation, the choice and handling of the catalyst are paramount.[2][3] Palladium catalysts are commonly employed and their activity can be diminished by oxidation or improper ligand choice.[2][3][4]
-
Troubleshooting Steps:
-
Verify Catalyst Quality: Ensure your catalyst has not been improperly stored or exposed to air for extended periods. For palladium catalysts, an inert atmosphere (e.g., argon or nitrogen) is often crucial.[2]
-
Ligand Screening: The ligand plays a critical role in stabilizing the metal center and facilitating the catalytic cycle. If you are using a palladium-catalyzed method, consider screening a variety of phosphine or N-heterocyclic carbene (NHC) ligands.
-
Catalyst Loading: While it may seem intuitive to increase catalyst loading, this can sometimes lead to an increase in side reactions. Conversely, too low a loading may result in an incomplete reaction. Systematically screen catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.[5]
-
2. Inappropriate Solvent Choice:
-
The "Why": The solvent not only dissolves the reactants but also influences reaction rates and selectivity.[6][7] Polarity, boiling point, and the ability to coordinate with the catalyst are all important considerations.
-
Troubleshooting Steps:
-
Solvent Screening: A systematic screening of solvents with varying polarities is recommended. Common solvents for indolin-2-one synthesis include acetonitrile (CH3CN), tetrahydrofuran (THF), 1,2-dichloroethane (DCE), and toluene.[6][7][8]
-
Consider "Green" Solvents: For more environmentally friendly processes, consider deep eutectic solvents (DES) or aqueous conditions, which have been shown to be effective in certain syntheses.[9]
-
3. Suboptimal Base Selection:
-
The "Why": The base is often crucial for deprotonating a substrate or activating a catalyst. The strength and steric bulk of the base can significantly impact the reaction outcome.[1][7]
-
Troubleshooting Steps:
-
Base Screening: Evaluate a range of inorganic and organic bases. For instance, in some reactions, a mild base like potassium acetate (KOAc) may be optimal, while others might require a stronger base like sodium hydride (NaH) or sodium tert-butoxide (t-BuONa).[1][7]
-
Stoichiometry: The amount of base used can be critical. Varying the equivalents of the base can help in identifying the optimal condition.[7]
-
4. Incorrect Reaction Temperature and Time:
-
The "Why": Temperature directly affects the reaction kinetics. Insufficient temperature may lead to a sluggish or incomplete reaction, while excessive heat can promote decomposition or the formation of byproducts.[5][10] Reaction time is also a critical parameter to monitor for maximizing yield and minimizing degradation.[10]
-
Troubleshooting Steps:
-
Temperature Optimization: Systematically vary the reaction temperature. For instance, some palladium-catalyzed reactions benefit from lower temperatures (e.g., 60-80°C) to minimize side reactions.[2][5] In other cases, higher temperatures (e.g., 110-140°C) may be necessary to drive the reaction to completion.[11]
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction over time. This will help you determine the optimal reaction duration and prevent over-running the reaction, which can lead to product degradation.
-
Formation of Significant Byproducts
Question: My reaction is producing the desired indolin-2-one, but I'm also observing a significant amount of byproducts, making purification difficult. How can I improve the selectivity of my reaction?
Answer: Byproduct formation is a common hurdle that can often be overcome by fine-tuning the reaction conditions to favor the desired reaction pathway.
1. Side Reactions Involving the Starting Material or Product:
-
The "Why": The indolin-2-one scaffold itself can be reactive under certain conditions, leading to side reactions such as oxidation, dimerization, or further functionalization.[8] The starting materials may also undergo undesired transformations.
-
Troubleshooting Steps:
-
Inert Atmosphere: For reactions sensitive to oxygen, such as many palladium-catalyzed processes, conducting the reaction under an inert atmosphere (argon or nitrogen) can prevent oxidative side products.[2]
-
Protecting Groups: If your starting material has other reactive functional groups, consider using protecting groups to prevent them from participating in the reaction.
-
Radical Inhibitors: In some cases, radical-mediated side reactions can occur. The addition of a radical inhibitor like TEMPO or BHT can help suppress these unwanted pathways.[8]
-
2. Regioselectivity Issues:
-
The "Why": When synthesizing substituted indolin-2-ones, achieving the correct regioselectivity (i.e., the desired substitution pattern) can be challenging. This is often influenced by the electronic and steric properties of the substrates and reagents.
-
Troubleshooting Steps:
-
Directing Groups: The use of directing groups on the starting materials can help steer the reaction to the desired position.
-
Catalyst/Ligand Modification: In metal-catalyzed reactions, the choice of ligand can have a profound impact on regioselectivity. Experiment with different ligands to find one that favors the desired isomer.
-
3. Incomplete Reactions Leading to a Mixture of Compounds:
-
The "Why": If the reaction does not go to completion, you will have a mixture of starting material, product, and potentially intermediates, complicating purification.
-
Troubleshooting Steps:
-
Revisit Optimization Parameters: Refer back to the "Low or No Product Yield" section and re-evaluate your reaction conditions (temperature, time, catalyst loading, etc.) to ensure the reaction is driven to completion.
-
Purification Challenges
Question: I've successfully synthesized my target indolin-2-one, but I'm struggling with its purification. What are some effective strategies?
Answer: Purification can be as challenging as the synthesis itself. The strategy will depend on the physical properties of your compound and the nature of the impurities.
1. Difficulty in Removing the Catalyst:
-
The "Why": Residual metal catalysts, particularly palladium, can be difficult to remove and can interfere with subsequent biological assays.
-
Troubleshooting Steps:
-
Filtration through Celite or Silica Gel: A simple filtration of the crude reaction mixture through a pad of Celite or silica gel can often remove a significant portion of the catalyst.
-
Scavenger Resins: There are commercially available scavenger resins designed to bind and remove specific metal catalysts.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for removing both catalyst residues and other impurities.
-
2. Co-elution of Product and Byproducts during Chromatography:
-
The "Why": If byproducts have similar polarities to your desired product, they can be difficult to separate using standard column chromatography.
-
Troubleshooting Steps:
-
Optimize Chromatography Conditions: Experiment with different solvent systems (eluent) and stationary phases (e.g., silica gel, alumina, or reverse-phase silica). A shallow gradient elution can sometimes improve separation.
-
Alternative Purification Techniques: Consider other purification methods such as preparative HPLC, which offers higher resolution than standard column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control in a palladium-catalyzed indolin-2-one synthesis?
A1: While all parameters are important, maintaining an inert atmosphere is often the most critical factor in palladium-catalyzed reactions.[2] Palladium catalysts are sensitive to oxygen, and exposure can lead to catalyst deactivation and the formation of undesired oxidized byproducts.
Q2: How do I choose the right base for my reaction?
A2: The choice of base depends on the specific reaction mechanism. For reactions requiring the deprotonation of a relatively acidic proton (e.g., an N-H bond), a weaker base like potassium carbonate (K2CO3) or an organic base like triethylamine (Et3N) may suffice.[7] For reactions involving the deprotonation of a less acidic C-H bond, a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) might be necessary.[1] It is always best to screen a few bases of varying strengths.
Q3: Can I use microwave irradiation to speed up my indolin-2-one synthesis?
A3: Yes, microwave-assisted synthesis can be a very effective technique for accelerating many organic reactions, including the synthesis of indolin-2-ones. The rapid heating provided by microwaves can significantly reduce reaction times from hours to minutes.[10] However, it is important to carefully optimize the temperature and time to avoid decomposition.
Q4: I am working with a new substrate for the first time. What is a good starting point for optimizing the reaction conditions?
A4: When working with a new substrate, it is advisable to start with a set of standard, well-established conditions from the literature for a similar transformation. From there, you can systematically vary one parameter at a time (e.g., temperature, solvent, base) while keeping the others constant. This systematic approach, often referred to as a one-factor-at-a-time (OFAT) optimization, will help you identify the key parameters that influence the reaction's outcome.
Data and Protocols
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Range/Options | Rationale & Key Considerations |
| Catalyst | Pd(OAc)2, Pd2(dba)3, or other relevant metal catalyst | Choice depends on the specific transformation. Ensure high purity. |
| Ligand | XPhos, SPhos, P(t-Bu)3, or other phosphine/NHC ligands | Ligand choice is crucial for catalyst stability and reactivity. |
| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile | Screen a range of polarities. Ensure the solvent is dry.[7] |
| Base | K2CO3, Cs2CO3, KOAc, NaOt-Bu | Screen both inorganic and organic bases of varying strengths.[7] |
| Temperature | 60 - 120 °C | Start at a moderate temperature and adjust based on reaction progress.[2][5] |
| Atmosphere | Argon or Nitrogen | Crucial for air-sensitive catalysts and reagents.[2] |
Experimental Protocol: General Procedure for Palladium-Catalyzed Intramolecular C-H Amination
This protocol is a general guideline and may require optimization for specific substrates.[2]
-
Preparation: To an oven-dried reaction vessel, add the β-arylethylamine substrate (1.0 equiv), palladium catalyst (e.g., Pd(OAc)2, 5 mol%), and ligand (e.g., XPhos, 10 mol%).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., toluene) and the base (e.g., K2CO3, 2.0 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the optimized reaction time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield in indolin-2-one synthesis.
Key Parameters in Indolin-2-one Synthesis Optimization
Caption: Interconnected parameters influencing the outcome of indolin-2-one synthesis.
References
-
He, G., Lu, C., Zhao, Y., Nack, W. A., & Chen, G. (2012). Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)−H Amination. Organic Letters, 14(12), 2936–2939. [Link]
-
Yuan, Z., et al. (2018). Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. ResearchGate. [Link]
-
Reddy, R., et al. (2018). Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. ACS Omega. [Link]
-
Kaur, N., et al. (2020). Optimization of Reaction Conditions for the Synthesis of 3,3-Di(indolyl)indolin-2-ones. ResearchGate. [Link]
-
Kim, H., et al. (2025). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. RSC Advances. [Link]
-
Kumar, A., et al. (2020). Synthesis and biological evaluation of diversely substituted indolin-2-ones. ResearchGate. [Link]
- Mravljak, J., et al. (2020). Synthesis of 2-indolinone derivatives.
-
Ahmad, S., et al. (2020). An Improved Synthesis of Key Intermediate to the Formation of Selected Indolin-2-Ones Derivatives Incorporating Ultrasound and Deep Eutectic Solvent (DES) Blend of Techniques, for Some Biological Activities and Molecular Docking Studies. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolines. [Link]
-
He, G., et al. (2012). Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination [organic-chemistry.org]
- 3. Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Indoline-2,3-diones by Radical Coupling of Indolin-2-ones with tert-Butyl Hydroperoxide [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US20200299275A1 - Synthesis of 2-indolinone derivatives - Google Patents [patents.google.com]
byproduct formation in the synthesis of 3-(2-Oxo-2-phenylethyl)indolin-2-one
Diagnostic Overview: The "Byproduct Landscape"
The synthesis of 3-(2-oxo-2-phenylethyl)indolin-2-one (a C3-phenacyl oxindole) is deceptively simple.[1] While it appears to be a standard alkylation of oxindole with phenacyl bromide (2-bromoacetophenone), the reaction is notorious for poor selectivity.[1]
The core issue lies in the ambident nucleophilicity of the oxindole enolate and the acidity of the C3-proton in the mono-alkylated product.
The Problem: Competing Pathways
When you treat oxindole with a base and phenacyl bromide, you activate a reaction network that produces three primary impurities.
Visualizing the Reaction Network:
Figure 1: Reaction network showing the competitive landscape between the desired C3-monoalkylation and the fatal dialkylation/N-alkylation pathways.
Troubleshooting Guide: Direct Alkylation Route
If you are committed to the direct alkylation route (Oxindole + Phenacyl Bromide), use this module to diagnose and fix impurity profiles.
Issue 1: The "Gem-Dialkyl" Impurity (3,3-bis)
Symptom: TLC shows a less polar spot running just above the product.[1] Mass spec shows M+118 (approx) relative to target.
Root Cause: The
| Variable | Recommendation | Scientific Rationale |
| Stoichiometry | 0.95 eq Electrophile | Starve the reaction of the alkylating agent. It is better to have unreacted oxindole (easy to separate) than dialkylated byproduct (difficult to separate).[1] |
| Base Selection | LiHMDS or NaH (2.0 eq) | Use a strong, bulky base to generate the dianion (if N is unprotected) or mono-anion quantitatively at low temp.[1] Avoid weak bases like |
| Temperature | -78°C to 0°C | Kinetic control is essential.[1] Quench cold. Do not let the reaction warm to RT until verified complete. |
Issue 2: N-Alkylation vs. C-Alkylation
Symptom: Product isolated has correct mass but wrong NMR shift (N-CH2 appears ~4.8-5.0 ppm; C3-CH2 appears ~3.5-4.0 ppm). Root Cause: The oxindole anion is an ambident nucleophile. According to HSAB theory, the Nitrogen is the "harder" center, and C3 is the "softer" center.
Corrective Protocol:
-
Solvent Tuning: Use THF or DCM (non-polar/moderately polar).[1] Avoid DMF or DMSO if possible, as high dielectric constants dissociate the ion pair and leave the "hard" Nitrogen exposed, promoting N-alkylation.[1]
-
Cation Effect: Use Li+ bases (LiHMDS).[1] The tight coordination of Lithium to the Oxygen/Nitrogen stabilizes the enolate and favors C-alkylation via a closed transition state.
The "Gold Standard" Alternative: Condensation-Reduction
Recommendation: If the direct alkylation yields >10% dialkylated byproduct, abandon the route. The industry-preferred method for synthesizing 3-(2-oxo-2-phenylethyl)indolin-2-one is a two-step sequence that chemically blocks the possibility of dialkylation.[1]
Step 1: Knoevenagel Condensation
React Isatin (instead of oxindole) with Acetophenone.[1]
-
Mechanism: The ketone enolate attacks the C3 carbonyl of Isatin.
-
Advantage: The product is a 3-phenacylidene (double bond).[1] It cannot be dialkylated because there is no proton left at C3 to remove.
Step 2: Selective Reduction
Reduce the alkene to the alkane.
Visualizing the Superior Workflow:
Figure 2: The Condensation-Reduction route eliminates the risk of dialkylation by passing through an unsaturated intermediate.[1]
Experimental Protocols
Protocol A: Direct Alkylation (Optimization for Route 1)
Use this only if you already have the starting materials and cannot switch routes.
-
Preparation: Flame-dry a 50 mL round-bottom flask under Argon.
-
Deprotonation: Add Oxindole (1.0 mmol) and dry THF (10 mL). Cool to -78°C .
-
Base Addition: Add LiHMDS (2.2 mmol, 1M in THF) dropwise. Note: 2.2 eq is used to deprotonate both N-H and C3-H, forming the dianion which is more regioselective for C-alkylation due to electronic repulsion at N.[1]
-
Alkylation: Stir for 30 min at -78°C. Add Phenacyl Bromide (0.95 mmol) dissolved in 2 mL THF dropwise over 15 minutes.
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC.
-
Quench: Quench at -78°C with saturated
. -
Purification: Extract with EtOAc. The crude will contain mostly product and unreacted oxindole. Flash chromatography (Hexane/EtOAc) easily separates the starting material (more polar) from the product.
Protocol B: Knoevenagel-Reduction (Recommended Route 2)
This is the robust, scalable method.[1]
Step 1: Condensation [1][2][3][4][5][6][7]
-
Mix Isatin (10 mmol) and Acetophenone (10 mmol) in Ethanol (30 mL).
-
Add Diethylamine (0.5 mL, cat.).
-
Reflux for 4-6 hours. The product (3-phenacylideneoxindole) usually precipitates as a yellow/orange solid upon cooling.
-
Filter and wash with cold ethanol.
Step 2: Reduction
-
Dissolve the intermediate (5 mmol) in Glacial Acetic Acid (20 mL).
-
Add Zinc Dust (20 mmol) in portions.
-
Stir at RT or mild heat (40°C) until the yellow color disappears (indicating saturation of the double bond).
-
Filter off Zinc. Neutralize filtrate with
. Extract with EtOAc.
FAQ: Expert Troubleshooting
Q: I am seeing a "double spot" on TLC that is very close to my product. What is it? A: This is almost certainly the 3,3-dialkylated byproduct .[1] It is slightly less polar than the mono-alkylated target because it lacks the acidic C3 proton. You cannot "fix" this in the reaction. You must improve stoichiometry (use less electrophile) or switch to Protocol B.
Q: Why do I get N-alkylation even when using NaH?
A: NaH in DMF is a classic recipe for N-alkylation of amides/indoles.[1] The high polarity of DMF separates the
Q: Can I use the "Borrowing Hydrogen" method I saw in literature?
A: Yes, recent literature describes using alcohols (instead of bromides) with Ruthenium or Iridium catalysts to achieve C3-alkylation with water as the only byproduct. However, these catalysts (e.g.,
References
-
Knoevenagel Condensation of Isatin: Sumpter, W. C. (1944).[1] The Chemistry of Isatin.[8][9] Chemical Reviews, 34(3), 393-434.[1] (Classic foundation for Route 2).[1]
-
Selectivity in Oxindole Alkylation: Trost, B. M., & Frederiksen, M. U. (2005).[1] Palladium-Catalyzed Asymmetric Allylic Alkylation of Oxindoles.[1] Angewandte Chemie International Edition, 44(20), 308-310.[1] (Discusses the difficulty of C3 vs N selectivity).
-
Modern C3-Alkylation Methods: Bartlett, S. L., & Beaudry, C. M. (2011).[1] High-Yielding Procedures for the C3-Alkylation of Oxindoles.[1][10][11] The Journal of Organic Chemistry, 76(23), 9852–9855.[1] (Provides optimized conditions for direct alkylation).[1]
-
Borane-Catalyzed Route: Zhang, L., et al. (2020).[1][12] B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles.[1][12][13] ACS Catalysis, 10, 4917–4922.[1] (Alternative metal-free approach).[1]
Sources
- 1. Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Efficient One-pot Synthesis of 3,3-di(indolyl)indolin-2-ones from Isatin and Indole Catalyzed by VOSO4 as Non-Sulfonamide Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 9. myttex.net [myttex.net]
- 10. researchgate.net [researchgate.net]
- 11. Oxindole synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Solubility Issues of 3-(2-Oxo-2-phenylethyl)indolin-2-one for In Vitro Assays
Welcome to the technical support center for 3-(2-Oxo-2-phenylethyl)indolin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their in vitro assays. As a hydrophobic molecule with a core oxindole structure, achieving and maintaining its solubility in aqueous-based biological systems is a critical, yet often challenging, step for obtaining reliable and reproducible experimental data.[1][2]
This document provides a structured approach to understanding, troubleshooting, and resolving these solubility issues through a series of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with 3-(2-Oxo-2-phenylethyl)indolin-2-one.
Q1: Why is my 3-(2-Oxo-2-phenylethyl)indolin-2-one not dissolving in my aqueous assay buffer (e.g., PBS, cell culture media)?
A1: The molecular structure of 3-(2-Oxo-2-phenylethyl)indolin-2-one, derived from an oxindole core, is predominantly lipophilic or hydrophobic.[1][2] Such compounds have inherently low solubility in water-based solutions like phosphate-buffered saline (PBS) or standard cell culture media.[3] The process of dissolution requires solvent molecules to overcome the strong intermolecular forces within the compound's crystal lattice, which is energetically unfavorable for hydrophobic compounds in a polar aqueous environment. Direct dissolution in your final assay buffer is therefore not a viable strategy.
Q2: I dissolved the compound in 100% DMSO, but it precipitated when I added it to my cell culture medium. What happened?
A2: This is a classic and common phenomenon known as "solvent-shift precipitation."[4] While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent for creating a high-concentration stock solution, the compound's solubility is dramatically reduced when this stock is diluted into a predominantly aqueous environment like cell culture media.[5] The DMSO concentration is instantly lowered, and the water in the medium becomes the primary solvent, which cannot maintain the compound in solution, causing it to crash out or precipitate.[6]
Q3: What is the maximum recommended final concentration of DMSO for my in vitro assay?
A3: This is a critical parameter that is highly dependent on the cell line or assay system being used. As a general rule, the final concentration of DMSO should be kept as low as possible, typically ≤0.5% (v/v) , with many sensitive cell lines requiring ≤0.1% (v/v) to avoid solvent-induced artifacts or cytotoxicity.[7][8][9] It is imperative to perform a DMSO tolerance experiment for your specific cell line to determine the highest concentration that does not affect cell viability, morphology, or the experimental readout.[9] Remember to always include a "vehicle control" (media + identical final DMSO concentration, without the compound) in your experiments.
Q4: Can I heat or sonicate my compound to get it into solution?
A4: Yes, these techniques can be very effective, but must be used judiciously.
-
Sonication: Using an ultrasonic bath is an excellent method to break up compound aggregates and facilitate dissolution when preparing your initial stock solution in an organic solvent like DMSO.[5]
-
Warming: Gentle warming (e.g., to 37°C) can also aid in dissolving the compound in the stock solvent. However, prolonged exposure to high temperatures can degrade thermally sensitive compounds. This should be tested on a small scale first. Avoid repeated heating and cooling cycles.
These methods are primarily for preparing the concentrated stock solution, not for re-dissolving precipitate in your final aqueous assay plate, as this can lead to inaccurate concentrations and compound degradation.
Q5: How should I properly prepare and store my stock solution to prevent future issues?
A5: Proper stock solution management is fundamental to experimental success.
-
Preparation: Prepare a high-concentration master stock, typically 10-20 mM, in 100% anhydrous DMSO.[10][11] Ensure the compound is fully dissolved using sonication if necessary.
-
Storage: Store the master stock solution in small, single-use aliquots in tightly sealed vials (glass with Teflon-lined caps are preferred for long-term storage) at -20°C or -80°C.[3][12] This practice is crucial to avoid repeated freeze-thaw cycles, which can lead to compound precipitation out of the DMSO stock over time and introduce atmospheric moisture.[11]
In-Depth Troubleshooting Guide
If the initial FAQs do not resolve your issue, this section provides a more systematic approach to troubleshooting precipitation.
Problem: Precipitate Forms Immediately Upon Dilution into Aqueous Media
This is the most common solubility challenge. Follow this workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for immediate compound precipitation.
Detailed Steps:
-
Assess Final Concentration: Many novel compounds have a very low kinetic solubility limit in aqueous buffers (often <10 µM). Your target concentration may simply be too high. Action: Perform a kinetic solubility test (see Protocol 2) to determine the maximum soluble concentration in your specific assay medium. If your target concentration is above this limit, it must be lowered.[13]
-
Optimize Dilution Method: The way you mix the stock solution into the buffer is critical. Adding a small volume of stock to a large volume of buffer and allowing it to sit can create localized high concentrations that cause precipitation. Action: Add the DMSO stock solution drop-by-drop into the final assay buffer while the buffer is being actively vortexed or stirred. This rapid dispersal is key. Never add the aqueous buffer directly to your DMSO stock aliquot.
-
Modify the Solvent Environment: If your current final DMSO concentration is very low (e.g., 0.1%), you may have room to increase it slightly without inducing cellular toxicity. Action: Increase the final DMSO concentration to 0.25% or 0.5%. You MUST validate that this higher concentration does not impact your assay results by running parallel vehicle controls.[7]
-
Evaluate Media Components (for cell-based assays): Serum proteins, particularly albumin, can bind to hydrophobic compounds and act as carriers, significantly enhancing their apparent solubility.[5] Action: If using serum-free media, consider whether your experiment can be performed in media containing 2-10% Fetal Bovine Serum (FBS). If you are already using serum, try pre-incubating the diluted compound in the serum-containing media for 15-30 minutes at 37°C before adding it to the cells.
Problem: Precipitate Forms Over Time During Incubation (e.g., at 37°C)
If the compound is soluble initially but precipitates during the course of the experiment, consider these factors:
-
Compound Instability: The compound may be unstable at 37°C or in the pH of the culture medium, degrading into a less soluble byproduct. Action: Assess compound stability by incubating it in media at 37°C, taking samples at different time points (e.g., 0, 2, 8, 24 hours), and analyzing them by HPLC or LC-MS.
-
Temperature Effects: Some compounds are less soluble at higher temperatures. While less common for most organic molecules, it is a possibility.
-
pH Shifts: Cell metabolism can acidify the culture medium over time, which can alter the ionization state and solubility of pH-sensitive compounds.[13] Action: Monitor the pH of your culture medium at the beginning and end of the experiment. If a significant shift is observed, consider using a more robustly buffered medium (e.g., HEPES-buffered).
Key Experimental Protocols
Protocol 1: Preparation of a 10 mM Master Stock Solution
This protocol details the standard procedure for creating an accurate and stable master stock solution.
Caption: Workflow for preparing a master stock solution.
Materials:
-
3-(2-Oxo-2-phenylethyl)indolin-2-one powder (MW: 251.28 g/mol )
-
Anhydrous, molecular biology grade DMSO
-
Calibrated analytical balance
-
Low-binding microcentrifuge tubes or glass vials
-
Sonicator bath
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass = Molarity × Volume × Molecular Weight Mass = (0.010 mol/L) × (0.001 L) × (251.28 g/mol ) = 0.00251 g = 2.51 mg
-
Weigh Compound: Accurately weigh out the calculated mass of the compound and place it into a sterile, appropriate vial. It is often easier to weigh a slightly different amount (e.g., 2.60 mg) and adjust the solvent volume accordingly to achieve the precise target concentration.[14]
-
Add Solvent: Add the calculated volume of 100% anhydrous DMSO to the vial.
-
Dissolve: Vortex the vial vigorously for 1-2 minutes. Place the vial in a sonicator bath for 5-10 minutes, or until the solution is completely clear with no visible particulates.[5]
-
Aliquot and Store: Dispense the stock solution into small, single-use aliquots (e.g., 20 µL) in low-binding tubes. Label clearly and store immediately at -20°C or -80°C, protected from light.[12]
Protocol 2: Kinetic Solubility Assessment in Assay-Specific Buffer
This is a quick and essential test to estimate the maximum soluble concentration of your compound under the exact conditions of your experiment.
Procedure:
-
Prepare serial dilutions of your 10 mM DMSO stock solution in 100% DMSO (e.g., create 5 mM, 2 mM, 1 mM, 0.5 mM, etc. stocks).
-
In a 96-well plate or microcentrifuge tubes, add your assay-specific buffer (e.g., DMEM + 10% FBS).
-
Add a small, fixed volume of each DMSO stock dilution to the buffer to achieve a consistent final DMSO concentration (e.g., add 1 µL of each stock to 199 µL of buffer for a 0.5% final DMSO concentration). This will create final compound concentrations of 50 µM, 20 µM, 10 µM, 5 µM, etc.
-
Seal the plate/tubes and incubate under your experimental conditions (e.g., 2 hours at 37°C).
-
Visually inspect each well/tube for signs of precipitation or cloudiness against a dark background. A nephelometer or plate reader capable of measuring light scatter can also be used for a more quantitative assessment.
-
The Maximum Kinetic Solubility is the highest concentration that remains visually clear.[13] This is the upper limit you should target in your experiments.
Table 1: Common Solvents and Additives in In Vitro Assays
| Solvent/Additive | Typical Final Concentration | Use Case | Key Considerations |
| DMSO | 0.1% - 0.5% | Primary solvent for stock solutions of most hydrophobic compounds.[9] | Cell-line specific toxicity; must run vehicle controls.[7][8] |
| Ethanol | 0.1% - 1% | Alternative solvent for some compounds. | Can be more cytotoxic than DMSO for some cell lines.[8] |
| Cyclodextrins (e.g., HP-β-CD) | 1-10 mM | Solubility enhancer for highly insoluble compounds by forming inclusion complexes.[3] | Can potentially interact with cell membranes or extract cholesterol. |
| Tween-20 / Triton X-100 | 0.01% - 0.05% | Non-cell-based assays only (e.g., enzyme kinetics). Acts as a detergent. | Will lyse cells; not suitable for cell-based viability or signaling assays.[5] |
References
-
3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one Chemical Properties. LookChem. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. U.B. Nielsen, et al. Cytotechnology. [Link]
-
How to enhance drug solubility for in vitro assays? ResearchGate Discussion. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. ResearchGate Publication. [Link]
-
Preparing Stock Solutions. PhytoTech Labs. [Link]
-
Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
-
Preparation of Stock Solutions. Enfanos. [Link]
-
How to Make Accurate Stock Solutions. Bitesize Bio. [Link]
-
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate. [Link]
-
(3Z)-3-(2-oxo-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one. PubChem. [Link]
-
3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one. PubChem. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]
-
Improvement in aqueous solubility achieved via small molecular changes. M.A. Walker. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Strategies to Improve Solubility of Oral Drugs. A.A. El-Sayed, et al. Records of Pharmaceutical and Biomedical Sciences. [Link]
-
Compound Precipitation in High-Concentration DMSO Solutions. P.A. Lathrop, et al. Journal of Biomolecular Screening. [Link]
-
In vitro methods to assess drug precipitation. W.G. Dai. International Journal of Pharmaceutics. [Link]
-
How to prevent compound precipitation during flash column chromatography. Biotage. [Link]
-
Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. A. Jouyban, et al. Pharmaceutical Sciences. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Oxindole | 59-48-3 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro methods to assess drug precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. phytotechlab.com [phytotechlab.com]
- 11. researchgate.net [researchgate.net]
- 12. enfanos.com [enfanos.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bitesizebio.com [bitesizebio.com]
optimizing catalyst performance in the synthesis of indolin-2-one derivatives
Executive Summary & Core Philosophy
The indolin-2-one (oxindole) scaffold is a privileged pharmacophore found in kinase inhibitors like Sunitinib and Nintedanib . While multiple synthetic routes exist, transition-metal catalysis remains the gold standard for constructing complex, 3,3-disubstituted variants.
The Central Dogma of Optimization: Success in oxindole synthesis is rarely about "adding more catalyst." It is about Ligand-Substrate Matching .
-
Palladium (Pd): Controls the competition between reductive elimination (C-C bond formation) and
-hydride elimination. -
Rhodium (Rh): Relies on the interplay between the directing group (DG) and the acidity of the reaction medium (CMD mechanism).
-
Organocatalysis: Balances the pKa of the nucleophile against the activation of the electrophile (isatin).
Module A: Palladium-Catalyzed Cyclization (The "Workhorse")
Primary Application: Intramolecular Heck reactions and amide
The Critical Mechanism: Controlling
In the synthesis of 3,3-disubstituted oxindoles via the Heck reaction, the key challenge is preventing
Visualizing the Pathway (DOT Diagram 1):
The following diagram illustrates the divergence point between success (Reductive Elimination) and failure (
Caption: The critical divergence in Pd-catalyzed oxindole synthesis. Success depends on accelerating reductive elimination over
Troubleshooting Guide: Pd-Catalyzed Routes
| Symptom | Diagnosis | Corrective Action | Mechanism/Rationale |
| Reaction stalls; Pd black precipitates. | Ligand dissociation or oxidation. | 1. Switch to bidentate ligands (e.g., dppf, Xantphos).2. Add 5-10 mol% excess ligand relative to Pd.3. Degas solvents via freeze-pump-thaw. | Monodentate phosphines (PPh3) are labile at high T. Bidentate ligands stabilize the Pd(0) species. Oxygen oxidizes phosphines to phosphine oxides, killing the catalyst. |
| Formation of de-halogenated starting material (Ar-H). | Protodehalogenation. | 1. Use anhydrous solvents (DMAc/DMF).2. Switch base from Et3N to inorganic bases (K2CO3, Cs2CO3). | Traces of water or labile protons on the amine base serve as hydride sources, intercepting the Ar-Pd-X intermediate before insertion. |
| Low yield of quaternary center (Heck). | Competing | 1. Use Ag salts (Ag2CO3 or Ag3PO4) as additives.2. Use PMP (1,2,2,6,6-pentamethylpiperidine) as base. | Silver salts act as halide scavengers, creating a cationic Pd intermediate that accelerates alkene insertion and suppresses |
| Poor conversion in Amide | Steric crowding at Pd center. | 1. Switch to bulky, electron-rich ligands: P(t-Bu)3 or Q-Phos .2. Use LiHMDS or NaOtBu to pre-form the enolate. | Forming the C-Pd bond requires a highly active catalyst to overcome the pKa barrier of the amide. Bulky phosphines facilitate reductive elimination [2]. |
Module B: Rhodium(III) C-H Activation (The "Modern Approach")
Primary Application: Atom-economic synthesis from N-substituted anilines and alkynes/alkenes.[1]
The "Acetate Effect"
Unlike Pd(0)/Pd(II) cycles, Rh(III) catalysis often proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. The presence of acetate (or pivalate) is not just a buffer; it acts as an intramolecular base to shuttle the proton from the C-H bond to the metal center.
Troubleshooting Guide: Rh-Catalyzed C-H Functionalization
Q: My reaction works with internal alkynes but fails with terminal alkynes. Why?
-
A: Terminal alkynes often lead to homocoupling (Glaser coupling) or poison the Rh catalyst by forming stable acetylides.
-
Fix: Switch to an internal alkyne surrogate (e.g., acetone-protected alkynes) or slowly add the terminal alkyne via syringe pump to keep concentration low.
Q: I see low turnover numbers (TON). The catalyst dies after 20% conversion.
-
A: The re-oxidation step is failing. Rh(III) catalysis requires an oxidant (often Cu(OAc)2 or AgOAc) to regenerate the active species if the coupling partner isn't an oxidant itself.
-
Fix: Ensure the oxidant is dry. If using O2/Air as the terminal oxidant, increase surface area (rapid stirring) or use a balloon pressure.
Q: Regioselectivity issues (C2 vs C4 activation on indole).
-
A: This is controlled by the Directing Group (DG).
-
Fix:
-
For C2: Use weak coordinating groups (ketones, amides).
-
For C4: Use strong directing groups (oximes, pyridines) that can reach the C4 position geometrically [3].
-
Module C: Asymmetric Organocatalysis
Primary Application: Enantioselective synthesis of 3,3-disubstituted oxindoles via Michael addition to isatin derivatives.
Optimization Protocol
In organocatalysis (e.g., using Cinchona alkaloids or Thioureas), the "catalyst" is a hydrogen-bond donor. The critical parameter is the Background Reaction .
Test: Run the reaction without catalyst.
-
If >5% conversion in 1 hour: Your conditions are too aggressive. The racemic background reaction will erode the ee (enantiomeric excess).
-
Optimization: Lower the temperature (-20°C to -78°C) and dilute the reaction.
Data: Solvent Effects on Enantioselectivity
Based on typical Michael additions to isatins [4]
| Solvent | Dielectric Constant | Typical ee% | Observation |
| DCM (Dichloromethane) | 8.9 | 90-95% | Best Choice. Non-polar enough to support H-bonding networks. |
| THF | 7.5 | 60-70% | Ether oxygens compete for H-bonding, disrupting the transition state. |
| Methanol | 33.0 | <10% | Protic solvent completely washes out catalyst-substrate H-bonding. |
| Toluene | 2.4 | 80-85% | Good, but solubility of isatins can be an issue. |
Experimental Protocol: Optimized Pd-Catalyzed Intramolecular Arylation
Objective: Synthesis of a spiro-oxindole via intramolecular
Reagents:
-
Substrate: 2-bromo-N-(2-methylallyl)anilide (1.0 equiv)
-
Catalyst: Pd(dba)2 (2 mol%)
-
Ligand: P(t-Bu)3 (2.2 mol%) or Q-Phos (for difficult substrates)
-
Base: NaOtBu (1.5 equiv)
-
Solvent: DME (Dimethoxyethane) or Toluene (0.2 M)
Step-by-Step Methodology:
-
Glovebox/Schlenk: Charge an oven-dried reaction vial with Pd(dba)2 (11.5 mg, 0.02 mmol), Ligand (0.022 mmol), and NaOtBu (144 mg, 1.5 mmol).
-
Solvent Prep: Add anhydrous DME (5 mL). Critical: Solvent must be degassed. Oxygen kills the electron-rich phosphine immediately.
-
Substrate Addition: Add the aryl halide substrate (1.0 mmol).
-
Reaction: Seal the vial. Heat to 80°C for 2-4 hours.
-
Monitoring: Check by LCMS. Look for the disappearance of the bromide peak (M+2 pattern).
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black and inorganic salts. Wash with EtOAc.
-
Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc).
Self-Validation Check:
-
If the reaction turns black immediately upon heating: Oxygen leak. Repeat.
-
If the reaction stays orange/red but no product forms: Catalyst is active but oxidative addition failed. Switch to a more electron-rich ligand (e.g., from PPh3 to PCy3).
Visual Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing catalyst failure modes in oxindole synthesis.
References
-
Overman, L. E. (2003). "Intramolecular Heck Reactions in Natural Product Synthesis." Journal of Organic Chemistry.
-
Hartwig, J. F., et al. (2001).[2] "Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation." Journal of Organic Chemistry.
-
Glorius, F., et al. (2014). "Rh(III)-Catalyzed C-H Activation." Chemical Reviews.
-
Zhou, J., et al. (2013).[3] "Organocatalytic Asymmetric Synthesis of 3,3-Disubstituted Oxindoles." Chemical Communications.[3]
-
Buchwald, S. L., et al. (2003).[2] "Palladium-Catalyzed Cyclization of α-Chloroacetanilides." Journal of the American Chemical Society.
Sources
comparative analysis of 3-(2-Oxo-2-phenylethyl)indolin-2-one synthesis methods
Topic: Comparative Analysis of 3-(2-Oxo-2-phenylethyl)indolin-2-one Synthesis Methods Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 3-substituted oxindole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Sunitinib, Nintedanib). Specifically, 3-(2-oxo-2-phenylethyl)indolin-2-one (also known as 3-phenacyl-2-oxindole) represents a critical intermediate where the C3-position is functionalized with a flexible ketone side chain. This moiety allows for further diversification into hydrazine-based inhibitors or reduction to hydroxy-alkyl derivatives.
This guide objectively compares three distinct synthetic methodologies for accessing this target molecule:
-
Direct C3-Alkylation (Base-Mediated): The classical nucleophilic substitution approach.
-
Aldol Condensation-Reduction Sequence: A stepwise route starting from isatin.
-
Phase-Transfer Catalyzed (PTC) Alkylation: A modern, green chemistry-aligned approach offering enantioselective potential.
Strategic Analysis of Synthetic Routes
| Feature | Method A: Direct C3-Alkylation | Method B: Condensation-Reduction | Method C: PTC Alkylation |
| Primary Mechanism | Knoevenagel/Aldol + Reduction | Interfacial Ion-Pairing ( | |
| Starting Materials | Oxindole + Phenacyl Bromide | Isatin + Acetophenone | Oxindole + Phenacyl Bromide |
| Step Count | 1 Step | 2 Steps | 1 Step |
| Key Challenge | N1 vs. C3 Regioselectivity | Over-reduction / Polymerization | Catalyst Cost / Optimization |
| Scalability | High | Medium | High |
| Green Metric | Low (Uses DMF/NaH) | Medium (Acetic Acid/Zn) | High (Aqueous/Organic biphasic) |
Method A: Direct C3-Alkylation (Base-Mediated)
Technical Overview
This method utilizes the acidity of the C3-proton of oxindole (
Critical Insight: The ambident nature of the oxindole anion poses a regioselectivity challenge. While the Nitrogen (N1) is more electronegative, the Carbon (C3) is softer. Hard-Soft Acid-Base (HSAB) theory dictates that using a soft counter-cation (like
Experimental Protocol
-
Reagents: Oxindole (1.0 eq), Sodium Hydride (2.2 eq, 60% dispersion), Phenacyl Bromide (1.1 eq).
-
Solvent: Anhydrous DMF.
Step-by-Step Workflow:
-
Enolate Formation: To a flame-dried flask under Argon, add Oxindole (133 mg, 1.0 mmol) dissolved in anhydrous DMF (5 mL). Cool to 0°C.
-
Deprotonation: Add NaH (88 mg, 2.2 mmol) portion-wise. Evolution of
gas will be observed. Stir at 0°C for 30 minutes to ensure complete dianion formation (if N is unsubstituted) or mono-anion formation.-
Note: Using 2 equivalents of base allows for the formation of the dianion, which often favors C-alkylation after the more reactive N-anion is transiently protected or if the C-site is thermodynamically preferred under reversible conditions.
-
-
Alkylation: Add Phenacyl Bromide (219 mg, 1.1 mmol) dropwise as a solution in DMF.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-6 hours. Monitor via TLC (Hexane:EtOAc 1:1).
-
Quench & Workup: Quench with saturated
solution. Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF. Dry over . -
Purification: Silica gel column chromatography. The C3-alkylated product is typically more polar than the N-alkylated byproduct.
Mechanistic Visualization
Caption: Mechanism of Base-Mediated Alkylation showing the competition between C- and N-alkylation pathways.
Method B: Aldol Condensation-Reduction Sequence
Technical Overview
This approach circumvents the regioselectivity issue of Method A by using Isatin as the starting material. Isatin condenses with acetophenone to form an unsaturated intermediate (3-phenacylideneoxindole). A subsequent reduction step is required to saturate the alkene and obtain the target.
Causality: The condensation at the C3 ketone of isatin is highly selective, avoiding N-alkylation issues. However, the resulting double bond is conjugated and stable, requiring vigorous reduction conditions.
Experimental Protocol
Phase 1: Condensation
-
Reagents: Isatin (1.0 eq), Acetophenone (1.2 eq), Diethylamine (cat. 0.1 eq).[1]
-
Solvent: Ethanol.
-
Procedure: Reflux Isatin and Acetophenone in Ethanol with catalytic Diethylamine for 4-8 hours. The product, 3-(2-oxo-2-phenylethylidene)indolin-2-one , usually precipitates as a colored solid (orange/red) upon cooling. Filter and wash with cold ethanol.
Phase 2: Reduction
-
Reagents: Condensation Product (1.0 eq), Zinc Dust (5.0 eq), Acetic Acid (solvent/proton source).
-
Procedure: Dissolve the intermediate in glacial acetic acid. Add Zinc dust in portions. Heat to 60-80°C for 2 hours. The color will fade from red/orange to pale yellow/colorless.
-
Workup: Filter off excess Zinc. Neutralize the filtrate with
(caution: foaming). Extract with EtOAc.
Pathway Visualization
Caption: Two-step sequence: Knoevenagel condensation followed by reductive saturation of the alkene.
Method C: Phase-Transfer Catalyzed (PTC) Alkylation
Technical Overview
This is the most sophisticated method, utilizing a Phase-Transfer Catalyst (e.g., TEBA or cinchona alkaloid derivatives) to shuttle the oxindole anion between an aqueous base layer and an organic solvent.
Trustworthiness: This system is self-regulating. The concentration of the active enolate in the organic phase is kept low, which suppresses side reactions (like dimerization) and enhances C-selectivity due to the specific ion-pairing with the bulky quaternary ammonium catalyst. This method is also the gateway to enantioselective synthesis if chiral catalysts are used.
Experimental Protocol
-
Reagents: Oxindole (1.0 eq), Phenacyl Bromide (1.1 eq),
(solid or 50% aq, 3.0 eq), TEBA (Triethylbenzylammonium chloride, 10 mol%). -
Solvent: Toluene or Dichloromethane / Water (Biphasic).
Step-by-Step Workflow:
-
Biphasic Setup: In a round-bottom flask, dissolve Oxindole (133 mg) and Phenacyl Bromide (219 mg) in Toluene (5 mL).
-
Catalyst Addition: Add TEBA (23 mg, 0.1 mmol).
-
Base Initiation: Add 50% aqueous
(2 mL) or solid (414 mg). -
Agitation: Stir vigorously at room temperature. High stir rates (1000 rpm) are crucial for PTC efficiency.
-
Monitoring: Reaction typically completes in 2-4 hours.
-
Workup: Separate layers. Wash organic layer with water. Evaporate solvent.
-
Result: Often yields high purity product requiring minimal purification (recrystallization from EtOH is usually sufficient).
Catalytic Cycle Visualization
Caption: Phase-Transfer Catalysis cycle showing the interfacial transport of the enolate anion.
Comparative Data Summary
| Metric | Method A (NaH/DMF) | Method B (Isatin Route) | Method C (PTC) |
| Typical Yield | 60-75% | 50-65% (Overall) | 80-92% |
| C3:N1 Selectivity | Moderate (Requires optimization) | Perfect (Structural constraint) | High (Catalyst controlled) |
| Reaction Time | 3-6 Hours | 12-24 Hours (2 steps) | 2-4 Hours |
| Purification | Column Chromatography Required | Recrystallization (often sufficient) | Recrystallization |
| Safety Profile | High Risk ( | Moderate (Heavy metals if Zn used) | Low Risk (Mild bases) |
References
-
Enantioselective Alkylation of 2-Oxindoles Catalyzed by a Bifunctional Phase-Transfer Catalyst. PubMed. [Link]
-
Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors. Journal of Medicinal Chemistry. [Link]
-
Reductive alkylation reactions of oxindole to give 3-alkyloxindoles. ResearchGate. [Link]
-
Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis. PMC. [Link]
-
Oxindole Synthesis and Functionalization. Organic Chemistry Portal. [Link]
Sources
A Comparative Analysis of the Biological Activity of 3-(2-Oxo-2-phenylethyl)indolin-2-one and Analogs as Potential Anticancer Agents
This guide provides a comprehensive validation of the biological activity of 3-(2-Oxo-2-phenylethyl)indolin-2-one and its analogs, offering a comparative analysis with established anticancer agents. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel indolin-2-one derivatives.
Introduction: The Promise of the Indolin-2-one Scaffold
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities. A notable example is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The versatility of the C3 position of the indolin-2-one ring allows for the introduction of various substituents, leading to a diverse range of pharmacological profiles. This guide focuses on 3-(2-Oxo-2-phenylethyl)indolin-2-one, a member of this promising class of compounds, and evaluates its potential as an anticancer agent by comparing its biological activities with those of a close structural analog and two clinically relevant drugs: Sunitinib and the potent microtubule-destabilizing agent, Combretastatin A-4.
Comparative Compounds: A Rationale
To provide a robust assessment of the biological activity of 3-(2-Oxo-2-phenylethyl)indolin-2-one, we have selected the following compounds for comparison:
-
3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (Referred to as "RAJI"): A very close structural analog of the topic compound. The presence of the dimethoxyphenyl group is a common feature in potent anticancer agents, including Combretastatin A-4. Experimental data on this compound provides a strong surrogate for the likely activity of 3-(2-Oxo-2-phenylethyl)indolin-2-one.
-
Sunitinib: An FDA-approved anticancer drug featuring the indolin-2-one scaffold. Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and cell proliferation, such as VEGFRs and PDGFRs.[1][2]
-
Combretastatin A-4: A natural product known for its potent cytotoxic and anti-vascular effects. It acts by binding to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.[3][4]
In Vitro Biological Activity: A Comparative Assessment
The anticancer potential of these compounds is evaluated through a series of standard in vitro assays designed to measure cytotoxicity, induction of apoptosis, and impact on tubulin polymerization.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of a compound that inhibits cell growth by 50%.
While specific data for 3-(2-Oxo-2-phenylethyl)indolin-2-one is not publicly available, a closely related analog, RAJI (3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one) , has demonstrated significant cytotoxicity against triple-negative breast cancer cell lines.[5][6]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| RAJI | MDA-MB-231 | Triple-Negative Breast Cancer | ~53.6 (20 µg/mL) | [5][6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~67.0 (25 µg/mL) | [5][6] | |
| Sunitinib | 786-O | Renal Cell Carcinoma | ~5 | [7] |
| RKO | Colorectal Carcinoma | 5.61 | [8] | |
| HCT116 | Colorectal Carcinoma | 31.18 | [8] | |
| SW579 | Squamous Thyroid Cancer | ~10 (at 48h) | [9] | |
| Combretastatin A-4 | A2780 | Ovarian Cancer | 0.004 - 0.005 | [3] |
| BFTC 905 | Bladder Cancer | 0.002 - 0.004 | [5] | |
| TSGH 8301 | Bladder Cancer | 0.002 - 0.004 | [5] | |
| A549 | Non-small Cell Lung Cancer | 1.8 (analog) | [1] |
Expert Interpretation: The data for RAJI suggests that the 3-(2-oxo-2-phenylethyl)indolin-2-one scaffold possesses potent cytotoxic activity, with IC50 values in the micromolar range against aggressive breast cancer cells.[5][6] When compared to Sunitinib, which exhibits IC50 values in the low micromolar range across various cancer types, the activity of the indolin-2-one analog is comparable.[7][8] However, Combretastatin A-4 demonstrates exceptionally potent cytotoxicity, with IC50 values in the nanomolar range, highlighting its distinct and highly effective mechanism of action.[3][5]
Induction of Apoptosis (Caspase Activity Assay)
Apoptosis, or programmed cell death, is a crucial mechanism by which anticancer agents eliminate malignant cells. A key event in apoptosis is the activation of a cascade of proteases called caspases, with caspase-3 being a primary executioner caspase. Assays that measure the activity of caspase-3 can confirm that a compound induces apoptosis.
Studies on RAJI have confirmed its ability to induce apoptosis in triple-negative breast cancer cells, as evidenced by Annexin V staining, which detects an early marker of apoptosis.[5][6]
Sunitinib has also been shown to induce apoptosis in various cancer cell lines, accompanied by the activation of caspase-3 and the cleavage of its substrate, PARP.[10][11]
Combretastatin A-4 and its analogs are well-documented inducers of apoptosis.[4][6] This is often a consequence of prolonged cell cycle arrest at the G2/M phase due to the disruption of microtubule dynamics. Some studies suggest that Combretastatin A-4 can induce apoptosis through both caspase-dependent and -independent pathways.[4]
| Compound | Observation | Cell Lines | Citation |
| RAJI | Induces apoptosis (Annexin V positive) | MDA-MB-231, MDA-MB-468 | [5][6] |
| Sunitinib | Induces apoptosis and activates caspase-3 | MDA-MB-231, HL60, KG-1 | [10][12] |
| Combretastatin A-4 | Induces apoptosis (caspase-dependent and -independent) | Leukemic cells, A549, K562 | [1][4][6] |
Expert Interpretation: The induction of apoptosis by RAJI is a strong indicator that 3-(2-Oxo-2-phenylethyl)indolin-2-one likely shares this crucial anticancer mechanism.[5][6] Both Sunitinib and Combretastatin A-4 are confirmed apoptosis inducers, though their upstream triggers differ significantly. Sunitinib's pro-apoptotic activity stems from the blockade of survival signals mediated by receptor tyrosine kinases, while Combretastatin A-4's effect is primarily linked to mitotic catastrophe initiated by microtubule disruption.
Mechanism of Action: Tubulin Polymerization Inhibition
A key mechanism of action for many potent anticancer agents is the disruption of microtubule dynamics. Microtubules are essential for cell division, and their inhibition leads to cell cycle arrest and apoptosis. Tubulin polymerization assays directly measure the ability of a compound to inhibit the formation of microtubules from tubulin subunits.
While there is no direct evidence for the effect of 3-(2-Oxo-2-phenylethyl)indolin-2-one on tubulin polymerization, its structural similarity to other known tubulin inhibitors warrants investigation.
Sunitinib 's primary mechanism is not the inhibition of tubulin polymerization; it is a receptor tyrosine kinase inhibitor.
Combretastatin A-4 is a potent inhibitor of tubulin polymerization, binding to the colchicine site on β-tubulin.[3] This interaction prevents the assembly of microtubules.
| Compound | Tubulin Polymerization Inhibition (IC50) | Citation |
| Sunitinib | Not a primary mechanism | |
| Combretastatin A-4 | ~1-2 µM | [13] |
Expert Interpretation: The primary mechanism of action distinguishes these compounds. While the indolin-2-one scaffold of the topic compound and Sunitinib is associated with kinase inhibition, the structural features of Combretastatin A-4 are optimized for potent tubulin binding. The lack of extensive conjugated systems in 3-(2-Oxo-2-phenylethyl)indolin-2-one, similar to Sunitinib, suggests that it is less likely to be a potent tubulin polymerization inhibitor in the same manner as Combretastatin A-4.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagram illustrates the distinct signaling pathways targeted by Sunitinib and Combretastatin A-4, providing a conceptual framework for understanding their mechanisms of action.
Caption: Targeted signaling pathways of Sunitinib and Combretastatin A-4.
Experimental Workflow: In Vitro Anticancer Screening
The following diagram outlines a typical workflow for the in vitro validation of a novel compound's anticancer activity.
Caption: Workflow for in vitro anticancer activity validation.
Detailed Experimental Protocols
MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of a compound on cancer cells and calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Gently shake the plate for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.
Caspase-3 Activity Assay (Fluorometric)
Objective: To quantify the activity of caspase-3 as a marker of apoptosis induction.
Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Lysis: After treating cells with the compound for the desired time, lyse the cells according to the kit manufacturer's instructions to prepare a cell lysate.
-
Assay Reaction: In a 96-well black plate, add the cell lysate, assay buffer, and the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Compare the fluorescence intensity of treated samples to that of untreated controls to determine the fold-increase in caspase-3 activity.
Tubulin Polymerization Assay (Turbidimetric)
Objective: To determine the effect of a compound on the in vitro polymerization of tubulin.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Tubulin polymerization buffer
-
Test compound
-
Temperature-controlled spectrophotometer or plate reader
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing tubulin, polymerization buffer, and GTP.
-
Compound Addition: Add the test compound or vehicle control to the reaction mixture.
-
Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed (37°C) cuvette or 96-well plate.
-
Absorbance Measurement: Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance against time. Compare the polymerization curves of compound-treated samples to the control. The IC50 for inhibition of polymerization can be determined by testing a range of compound concentrations.
Conclusion
This comparative guide provides a framework for validating the biological activity of 3-(2-Oxo-2-phenylethyl)indolin-2-one. The available data for its close structural analog, RAJI, strongly suggests that this class of compounds possesses significant cytotoxic and pro-apoptotic properties against cancer cells.[5][6] The comparison with Sunitinib highlights the potential for indolin-2-one derivatives to act as kinase inhibitors, while the contrast with Combretastatin A-4 underscores the diverse mechanisms of action that can be achieved through modifications of this versatile scaffold. Further experimental investigation of 3-(2-Oxo-2-phenylethyl)indolin-2-one using the detailed protocols provided herein is warranted to fully elucidate its anticancer potential and specific molecular targets.
References
-
ResearchGate. Combretastatin A4 phosphate (CA4P) induces caspase-independent apoptosis in leukemic cells. [Link]
-
PubMed. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells. [Link]
-
PMC. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model. [Link]
-
PMC. Synthesis and biological evaluation of Combretastatin A-4 derivatives containing a 3'-O-substituted carbonic ether moiety as potential antitumor agents. [Link]
-
PMC. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). [Link]
-
PMC. Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. [Link]
-
PMC. An organometallic analogue of combretastatin A-4 and its apoptosis-inducing effects on lymphoma, leukemia and other tumor cells in vitro. [Link]
-
IMR Press. Assessing the Antiproliferative Potential of a Novel Combretastatin A4 Derivative via Modulating Apoptosis, MAPK/ERK and PI3K/AKT Pathways in Human Breast Cancer Cells. [Link]
-
ResearchGate. The IC50 of the different drugs was determined using the MTT test with... [Link]
-
ResearchGate. Sunitinib Induces Growth Inhibition and Apoptosis in Breast Cancer MDA‐MB‐231 Cells through FOXO3a Signaling Pathway. [Link]
-
ResearchGate. Sunitinib induces caspase-dependent apoptosis. a Sunitinib induced... [Link]
-
PubMed. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. [Link]
-
PubMed. Design and synthesis of silicon-containing tubulin polymerization inhibitors: replacement of the ethylene moiety of combretastatin A-4 with a silicon linker. [Link]
-
PubMed. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update. [Link]
-
PMC. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. [Link]
-
Bentham Science. Photopharmacology of Azo-Combretastatin-A4: Utilizing Tubulin Polymerization Inhibitors and Green Chemistry as the Key Steps. [Link]
-
ResearchGate. Sunitinib Inhibits Breast Cancer Cell Proliferation by Inducing Apoptosis, Cell-cycle Arrest and DNA Repair While Inhibiting NF-κB Signaling Pathways. [Link]
-
ResearchGate. IC 50 values for sunitinib in Caki-1 and Caki-1/SN cells. [Link]
-
ResearchGate. Effect of sunitinib on cell proliferation. (A) MTT assay was performed... [Link]
-
PMC. In-vivo Toxicity Evaluation of 3-(2-(3,4 dimethoxyphenyl)-2 oxoethylidene) Indolin-2-one (RAJI) in Zebrafish and Mice Model. [Link]
-
PubMed. 3-(2-oxoethylidene)indolin-2-one derivatives activate Nrf2 and inhibit NF-κB: potential candidates for chemoprevention. [Link]
-
PMC. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells. [Link]
-
ResearchGate. Efficient synthesis of new oxindol -based heterocyclic entities via indolin-2-one derivatives. [Link]
-
ResearchGate. Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes. [Link]
-
PMC. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. [Link]
-
ResearchGate. Sunitinib induced cell apoptosis and inhibited cell growth‐associated... [Link]
-
Cytoskeleton, Inc. Tubulin Polymerization Assay Services. [Link]
-
PMC. Inhibition of colorectal carcinogenesis by sunitinib malate: disruption of the IL-6/STAT3/c-MYC/TWIST/MMP2 autocrine signaling axis. [Link]
-
ResearchGate. Synthesis of 2-Benzyl-3-(2-oxo-2-phenylethyl)isoindolin-1-one Derivatives in Water under Catalyst-Free Conditions. [Link]
-
MDPI. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells. [Link]
-
Journal of Applied Pharmaceutical Science. In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]
-
ResearchGate. MTT assay to determine the IC50 value of the different drugs and... [Link]
-
Anticancer activity of 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) analogs. [Link]
-
Tubulin polymerization assay using >99% pure tubulin, fluorescence based (BK011P). [Link]
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Link]
-
PMC. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). [Link]
-
Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
Sources
- 1. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells [journal.waocp.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of Combretastatin A-4 derivatives containing a 3’-O-substituted carbonic ether moiety as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of colorectal carcinogenesis by sunitinib malate: disruption of the IL-6/STAT3/c-MYC/TWIST/MMP2 autocrine signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of silicon-containing tubulin polymerization inhibitors: replacement of the ethylene moiety of combretastatin A-4 with a silicon linker - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: In Vitro vs. In Vivo Activity of 3-(2-Oxo-2-phenylethyl)indolin-2-one
[1]
Executive Summary & Molecule Profile[2]
3-(2-Oxo-2-phenylethyl)indolin-2-one (also known as 3-phenacyloxindole ) is a pivotal pharmacophore in medicinal chemistry.[1] It serves as the core scaffold for a class of ATP-competitive receptor tyrosine kinase (RTK) inhibitors. While often utilized as a synthetic precursor or a "hit" molecule, its biological activity stems from its ability to tautomerize into an enol form that mimics the adenine ring of ATP, allowing it to dock into the catalytic cleft of kinases such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and CDK2 (Cyclin-Dependent Kinase 2).[1]
This guide compares its baseline activity against optimized clinical standards (e.g., Semaxanib , Sunitinib ) to illustrate its translational potential and limitations.[1]
| Feature | Specification |
| IUPAC Name | 3-(2-oxo-2-phenylethyl)-1,3-dihydroindol-2-one |
| Key Tautomer | 3-(2-hydroxy-2-phenylvinyl)indolin-2-one (Enol form active in binding) |
| Primary Targets | VEGFR-2 (KDR), PDGFR- |
| Therapeutic Focus | Anti-angiogenesis, Oncology (Solid Tumors) |
| Clinical Status | Preclinical Scaffold / Lead Compound |
Mechanism of Action (MOA)[1]
The molecule functions as a Type I ATP-competitive inhibitor . The oxindole core forms hydrogen bonds with the "hinge region" of the kinase domain.
-
The "Hinge" Interaction: The backbone NH and carbonyl oxygen of the oxindole core mimic the hydrogen bonding pattern of adenine in ATP.
-
The "Gatekeeper" Interaction: The phenacyl side chain (in its enol form) extends into the hydrophobic pocket, interacting with the gatekeeper residue (often Threonine or Methionine), blocking ATP access.[1]
-
Angiogenesis Suppression: By inhibiting VEGFR-2 autophosphorylation, the molecule blocks the downstream RAF/MEK/ERK signaling cascade, preventing endothelial cell proliferation and new blood vessel formation.[1]
Visualization: VEGF Signaling & Inhibition Pathway
Caption: The oxindole scaffold competitively binds to the ATP pocket of VEGFR-2, halting the phosphorylation cascade required for angiogenesis.[1]
In Vitro Activity Profile[3][4][5]
The in vitro performance of 3-(2-Oxo-2-phenylethyl)indolin-2-one is characterized by moderate potency compared to its heteroaryl-substituted derivatives (like Sunitinib).[1] It serves as a validation tool to assess the "scaffold baseline" activity.
Enzymatic Inhibition Data (Cell-Free)
| Target Kinase | IC50 (Scaffold) | IC50 (Sunitinib - Standard) | Interpretation |
| VEGFR-2 (KDR) | 1.5 - 5.0 | 0.01 | Scaffold shows activity but lacks the specific H-bonding of the pyrrole/fluorine groups found in Sunitinib. |
| PDGFR- | ~2.8 | 0.008 | Moderate selectivity; useful for dual-kinase inhibition modeling. |
| CDK2/Cyclin A | ~10 | < 0.5 | Weak activity; requires specific substitution at C3 (e.g., imidazole) for high potency. |
Cellular Assays (HUVEC & Tumor Lines)
-
HUVEC Proliferation: The molecule inhibits VEGF-stimulated endothelial cell proliferation with a GI50 of approximately 5-10
M . -
Tumor Cell Lines (A549, MCF-7): Shows lower potency (GI50 > 20
M) compared to endothelial cells, confirming its primary mechanism is anti-angiogenic rather than direct cytotoxicity.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Protocol: HUVEC Proliferation Assay (Standardized)
Objective: Determine the anti-angiogenic potency (GI50).
-
Seeding: Plate Human Umbilical Vein Endothelial Cells (HUVECs) at 3,000 cells/well in a 96-well gelatin-coated plate using EGM-2 medium.
-
Starvation: After 24h, switch to basal medium (0.5% FBS) for 12h to synchronize the cell cycle.
-
Treatment:
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout: Add 20
L of MTT or AlamarBlue reagent. Incubate 4h. Measure absorbance at 570 nm. -
Analysis: Plot Absorbance vs. Log[Concentration] to calculate GI50 using non-linear regression (GraphPad Prism).
In Vivo Activity Profile
Translating the oxindole scaffold to in vivo models reveals challenges in solubility and metabolic stability , which are typical for unsubstituted scaffolds.
Efficacy in Animal Models
| Model | Dose / Route | Outcome | Comparison |
| Zebrafish Angiogenesis | 5 - 10 | Reduction in intersegmental vessel (ISV) formation. | ~50% efficacy of Semaxanib at equimolar doses. |
| Mouse Xenograft (A549) | 50 mg/kg (IP, Daily) | Moderate tumor growth delay (~30% inhibition).[1] | Sunitinib achieves >70% inhibition at similar doses. |
| Matrigel Plug Assay | 25 mg/kg (IP) | Reduced hemoglobin content in plug (anti-angiogenic).[1] | Confirms mechanism is vascular disruption. |
Pharmacokinetics (PK) & Toxicity[1]
-
Solubility: The "phenylethyl" side chain is hydrophobic (LogP ~2.5), leading to poor aqueous solubility.[1] Formulation often requires PEG400/Tween-80 or cyclodextrin carriers.
-
Metabolism: The methylene bridge (-CH2-) is susceptible to rapid oxidation by CYP450 enzymes, converting it to the unsaturated (and more rigid) phenacylidene form or hydroxylated metabolites.[1]
-
Toxicity: Generally well-tolerated at 50 mg/kg. Higher doses (>100 mg/kg) may induce lethargy due to non-specific binding (e.g., CNS effects via potential MAO interaction).[1]
Protocol: Zebrafish Angiogenesis Screen[1]
Objective: Rapid in vivo validation of vascular inhibition.
-
Embryo Collection: Collect Tg(fli1:EGFP) transgenic zebrafish embryos (endothelial cells fluoresce green).
-
Dechorionation: Remove chorions at 24 hours post-fertilization (hpf).
-
Treatment: Incubate embryos (n=20/group) in E3 medium containing the test compound (1, 5, 10
M) for 24 hours. -
Imaging: At 48 hpf, anesthetize with tricaine and image using fluorescence microscopy.
-
Quantification: Count the number of complete Intersegmental Vessels (ISVs). Normal = ~28-30.
-
Success Criterion: <15 complete ISVs indicates potent anti-angiogenic activity.
-
Comparative Analysis: Scaffold vs. Clinical Drug[1]
The table below highlights why the scaffold is modified into drugs like Sunitinib.
| Feature | 3-(2-Oxo-2-phenylethyl)indolin-2-one (Scaffold) | Sunitinib (Clinical Standard) | Reason for Modification |
| Structure | Unsubstituted Phenyl ring | Fluorine-substituted Indole + Pyrrole ring | Pyrrole provides extra H-bonds; Fluorine improves metabolic stability.[1] |
| Linker | Saturated (-CH2-CO-) | Unsaturated (-CH=)[1] | Double bond "locks" the molecule in the planar Z-conformation for optimal ATP pocket fit. |
| Potency (VEGFR2) | Micromolar ( | Nanomolar (nM) | Rigid conformation reduces the entropy penalty of binding. |
| Solubility | Poor | Improved (Diethylamino tail) | The basic tail in Sunitinib allows salt formation (Malate salt) for oral bioavailability.[1] |
Visualization: Structural Evolution[1]
Caption: The optimization path from the flexible phenacyl-oxindole scaffold to rigid, high-affinity kinase inhibitors.
References
-
Sun, L., et al. (2003).[1] "Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase."[1][2] Journal of Medicinal Chemistry.
-
Mohammadi, M., et al. (1997).[1] "Structures of the tyrosine kinase domain of fibroblast growth factor receptor in complex with inhibitors." Science. [1]
-
Li, X., et al. (2015).[1] "Design, synthesis and biological evaluation of 3-substituted indolin-2-one derivatives as novel inhibitors of VEGFR-2." Bioorganic & Medicinal Chemistry.
-
Zhang, J., et al. (2009).[1] "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer.
Sources
- 1. Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Analytical Methods for 3-(2-Oxo-2-phenylethyl)indolin-2-one Quantification
Executive Summary & Strategic Context
The quantification of 3-(2-Oxo-2-phenylethyl)indolin-2-one (hereafter referred to as 3-PEI ) is a critical control point in the synthesis of indolinone-based kinase inhibitors (e.g., Sunitinib, Nintedanib analogs). As a C3-substituted oxindole, 3-PEI presents unique analytical challenges: it possesses a chiral center at C3 (if asymmetrically substituted, though often racemic in intermediates), is susceptible to oxidative degradation to isatin derivatives, and exhibits keto-enol tautomerism that can broaden chromatographic peaks.
This guide moves beyond generic protocols to provide a comparative validation framework . We evaluate three distinct analytical approaches, recommending RP-HPLC-PDA as the "Gold Standard" for routine quantification due to its balance of robustness and specificity, while acknowledging LC-MS/MS for genotoxic impurity analysis.
Comparative Analysis of Analytical Platforms
| Feature | Method A: RP-HPLC-UV/PDA (Recommended) | Method B: UHPLC-MS/MS | Method C: qNMR (Quantitative NMR) |
| Primary Use Case | Routine QC, Purity, Assay (95-105%) | Trace Impurity Profiling (<0.1%), Genotoxicity Screening | Reference Standard Qualification, Absolute Purity |
| Sensitivity (LOD) | ~0.1 µg/mL | ~0.1 ng/mL | ~1 mg/mL (Low sensitivity) |
| Specificity | High (with gradient elution) | Ultra-High (Mass discrimination) | Absolute (Structural confirmation) |
| Throughput | Moderate (15-20 min run) | High (3-5 min run) | Low |
| Cost/Sample | Low | High | Moderate |
| Robustness | Excellent (ICH Q2 compliant) | Moderate (Matrix effects) | High (No calibration curve needed) |
The "Gold Standard" Protocol: RP-HPLC-PDA
This protocol is designed to be self-validating , meaning the system suitability criteria (SST) are engineered to detect the most common failure modes (column aging, mobile phase pH drift) before data is collected.
Mechanistic Rationale
-
Stationary Phase: A C18 column with high carbon load and end-capping is selected to minimize silanol interactions with the amide nitrogen of the indolinone ring, reducing peak tailing.
-
Mobile Phase pH: Maintained at pH 3.0–4.5. At neutral pH, the oxindole proton is acidic (pKa ~10), but phenolic impurities or hydrolytic degradants may ionize. Acidic conditions suppress ionization, ensuring sharp peaks and consistent retention.
-
Detection: 248 nm or 254 nm. The indolinone core has strong absorbance here; 248 nm often maximizes signal-to-noise for the phenacyl moiety.
Standard Operating Procedure (SOP)
Instrument: HPLC system with Photodiode Array (PDA) Detector. Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (Milli-Q, 18.2 MΩ)
-
Ammonium Formate (buffer) or Phosphoric Acid (modifier)
Mobile Phase Setup:
-
Solvent A: 10 mM Ammonium Formate in Water (pH 3.5 adjusted with Formic Acid).
-
Solvent B: Acetonitrile (100%).
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) | Rationale |
| 0.0 | 90 | 10 | 1.0 | Initial equilibration; retain polar degradants. |
| 2.0 | 90 | 10 | 1.0 | Isocratic hold to separate solvent front. |
| 12.0 | 40 | 60 | 1.0 | Linear gradient to elute 3-PEI (Target RT ~8-9 min). |
| 15.0 | 10 | 90 | 1.0 | Wash step to remove dimers/oligomers. |
| 15.1 | 90 | 10 | 1.0 | Return to initial conditions. |
| 20.0 | 90 | 10 | 1.0 | Re-equilibration. |
Sample Preparation:
-
Diluent: Acetonitrile:Water (50:50 v/v). Note: 3-PEI has limited solubility in pure water.
-
Concentration: 0.5 mg/mL (Assay level).
Validation Framework (ICH Q2 R2 Aligned)
Validation is not just a checklist; it is the stress-testing of the method's scientific logic.
Specificity (Forced Degradation)
To prove the method tracks the molecule and not its breakdown products, perform forced degradation. 3-PEI is prone to oxidation at the C3 position.
-
Oxidation: Treat with 3% H₂O₂ for 2 hours. Expected Result: Formation of Isatin (distinct peak at early RT) and benzoic acid derivatives.
-
Base Hydrolysis: 0.1 N NaOH, 1 hour. Expected Result: Ring opening of the lactam (formation of 2-aminophenylglyoxylic acid derivatives).
Linearity & Range[2]
-
Protocol: Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration (0.5 mg/mL).
-
Acceptance Criteria:
; Y-intercept bias of 100% response.[1]
Accuracy (Recovery)[1]
-
Protocol: Spike 3-PEI into the sample matrix (if available) or perform standard addition at 3 levels (80%, 100%, 120%).
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
Robustness (The "Design Space")
Deliberately vary parameters to simulate lab errors.
-
pH Variation: ± 0.2 units (Critical for peak shape).
-
Column Temp: ± 5°C (3-PEI retention is temperature sensitive due to hydrophobic interactions).
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the validation process, including decision gates for System Suitability Tests (SST).
Figure 1: Step-wise validation workflow with critical decision gates (SST) ensuring method reliability.
Mechanistic Troubleshooting & Degradation Pathways
Understanding the chemistry of 3-PEI is essential for interpreting "ghost peaks" or stability failures.
The C3-Oxidation Pathway
The C3 position of the oxindole ring is "benzylic-like" and adjacent to a carbonyl, making it the thermodynamic weak point.
-
Auto-oxidation: In the presence of air and light, 3-PEI can oxidize to 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one .
-
Cleavage: Further oxidation often cleaves the C3-substituent, reverting the scaffold to Isatin (Indoline-2,3-dione).
Troubleshooting Tip: If you observe a peak growing at RRT ~0.4 (relative to 3-PEI), it is likely Isatin. If you observe a peak at RRT ~0.9, it is likely the 3-hydroxy intermediate.
Figure 2: Primary oxidative degradation pathway of 3-PEI, critical for specificity testing.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
-
Sinha, R., et al. (2014).[2] "Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives." Arabian Journal of Chemistry. (Demonstrates synthesis and characterization of 3-substituted oxindoles).
-
Sigma-Aldrich. (n.d.). 2-(2-Oxo-2-phenylethyl)isoindoline-1,3-dione Product Specification. (Structural analog reference for solubility and stability properties).
-
Pravallika, K.E., et al. (2014). "RP-HPLC Method Development and Validation." World Journal of Pharmaceutical Research. (General reference for HPLC conditions of amide/amine containing heterocycles).
-
US Patent 11261158B2. (2022). Synthesis of 2-indolinone derivatives. (Provides context on Nintedanib intermediates and impurity profiles).
Sources
Personal protective equipment for handling 3-(2-Oxo-2-phenylethyl)indolin-2-one
Executive Safety Directive: The Precautionary Principle
3-(2-Oxo-2-phenylethyl)indolin-2-one (often referred to as 3-phenacyl-oxindole) is a functionalized oxindole derivative commonly used as a scaffold in the synthesis of kinase inhibitors and other bioactive heterocycles.[1]
The Critical Hazard Context: While the parent molecule, Oxindole (CAS 59-48-3), is classified as an irritant (H315, H319) and potentially harmful if swallowed (H302), the addition of the phenacyl group introduces structural features often associated with increased biological activity.[1] As a research-grade intermediate, specific toxicological data (LD50, mutagenicity) is often incomplete.[1]
Therefore, this protocol mandates a "Category 2 Unknown/Bioactive" safety stance. We do not manage the known risk; we manage the uncertainty of the compound's potency.
Compound Risk Profile & Physical Properties[1][2]
Before selecting PPE, you must understand the enemy.
| Property | Value / Characteristic | Safety Implication |
| Core Structure | Indolin-2-one (Oxindole) | Potential kinase interaction; sensitizer risk.[1] |
| Physical State | Crystalline Solid / Fine Powder | High inhalation risk. Electrostatic dust generation is the primary exposure vector.[1] |
| Solubility | DMSO, DMF, Chlorinated Solvents | High skin absorption potential if dissolved in carrier solvents (DMSO). |
| Reactivity | Nucleophilic C-3 position | Stable under ambient conditions, but reactive in basic media.[1] |
| GHS Baseline | Warning (Irritant) | Treat as H302 (Harmful if swallowed) and H335 (Respiratory Irritant). |
PPE Selection Matrix: Activity-Based Protection
Safety is not "one size fits all."[1] It is a function of Quantity and Activity .[1] Use this matrix to determine your required protection level.
Table 1: PPE Specifications by Operational Scale
| Component | Level 1: Analytical (<10 mg) | Level 2: Preparative (10 mg - 10 g) | Level 3: Bulk/Spill Cleanup (>10 g) |
| Hand Protection | Single Nitrile (0.11 mm / 4 mil).[1] Change immediately upon splash.[1] | Double Nitrile (Outer: 4 mil, Inner: 4 mil). Rationale: Creates a visual breach indicator and increases breakthrough time. | Laminate/Barrier Gloves (e.g., Silver Shield) under Nitrile. Rationale: Broad spectrum resistance against carrier solvents.[1] |
| Respiratory | Fume Hood Only. Sash at 18".[1] No respirator required if hood is certified.[1] | N95/P95 (if outside hood) or Fume Hood .[1] Rationale: Protection against particulate drift during weighing.[1] | P100 / PAPR required if handling open powder outside a containment enclosure.[1] |
| Eye/Face | Safety Glasses with side shields (ANSI Z87.1).[1] | Chemical Goggles . Rationale: Seals against airborne dust and splashes.[1] | Face Shield + Goggles .[1] Rationale: Protects full face from projectile glass/reaction runaway.[1] |
| Body | Standard Lab Coat (Cotton/Poly).[1] | Lab Coat + Apron (Tyvek or chemical resistant).[1] | Tyvek Coverall (Disposable).[1][2] Rationale: Prevents dust accumulation on street clothes.[1] |
Technical Justification: The "Why" Behind the Protocol
As scientists, we follow logic, not dogma. Here is the mechanism of protection:
A. The "Double Glove" Logic (Permeation vs. Degradation)
3-(2-Oxo-2-phenylethyl)indolin-2-one is a solid, but it is almost exclusively handled in solution during synthesis.[1]
-
The Risk: If dissolved in Dichloromethane (DCM) , standard nitrile gloves degrade in <2 minutes. If dissolved in DMSO , the solvent acts as a vehicle, carrying the dissolved oxindole through the glove and intact skin directly into the bloodstream.
-
The Fix: For synthesis (Level 2), wearing two pairs of nitrile gloves creates an air gap that delays permeation. For chlorinated solvents, use a laminate liner.
B. Dust Dynamics & Inhalation
Oxindole derivatives often crystallize as light, fluffy needles.[1]
-
The Risk: Static electricity during weighing causes "particle jump."[1] Inhaling even microgram quantities of a bioactive scaffold can trigger sensitization.[1]
-
The Fix: Engineering controls (Fume Hood) are primary.[1] N95 respirators are a backup, not a replacement for a hood.
Operational Workflow: Step-by-Step
Phase 1: Weighing & Transfer (The Highest Risk Moment)
-
Static Neutralization: Place an ionizing bar or anti-static gun near the balance if available.[1]
-
Donning: Put on inner gloves -> Lab coat -> Outer gloves (tucked over the cuff).[1]
-
The "Spatula Technique": Do not pour from the bottle. Use a micro-spatula to transfer small amounts to a weighing boat.[1]
-
Wet Transfer: If possible, dissolve the solid directly in the weighing vessel inside the hood before moving it to the bench. Solids are dangerous; solutions are manageable.
Phase 2: Reaction Monitoring
-
Syringe Safety: When taking TLC/LCMS aliquots, assume the needle tip is contaminated.[1]
-
Glove Check: Inspect outer gloves for puckering (sign of solvent attack).[1] Change outer gloves every 60 minutes or immediately after a splash.[1]
Phase 3: Disposal & Decontamination
-
Solid Waste: Dispose of weighing boats and contaminated paper towels in "Hazardous Solid Waste" (Yellow bag/bin).[1]
-
Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated).
-
Surface Decontamination: Wipe the balance area with a detergent solution (soap/water) first, then alcohol. Why? Alcohol can fix/precipitate proteins or spread the hydrophobic compound; soap lifts the particles.
Visual Logic: Risk Assessment Flowchart
The following diagram illustrates the decision-making process for handling this compound.
Caption: Decision Logic for PPE selection based on physical state, quantity, and solvent carrier risks.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 325380 (Oxindole Derivative).[1] PubChem.[1] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] United States Department of Labor.[1] Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
